
Taranabant ((1R,2R)stereoisomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taranabant ((1R,2R)stereoisomer) is a useful research compound. Its molecular formula is C27H25ClF3N3O2 and its molecular weight is 515.96. The purity is usually 95%.
BenchChem offers high-quality Taranabant ((1R,2R)stereoisomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taranabant ((1R,2R)stereoisomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What distinguishes the (1R,2R)stereoisomer of Taranabant from its racemic form, and why is stereochemical specificity critical for CB1 receptor activity?
The (1R,2R)stereoisomer is the R-enantiomer of Taranabant and exhibits inverse agonism at the cannabinoid 1 (CB1) receptor. Stereochemical specificity is crucial because enantiomers often display divergent pharmacological profiles due to spatial compatibility with receptor binding pockets. For example, diastereomers (e.g., 1R,2S vs. 1R,2R configurations) can exhibit distinct activity, as seen in other GPCR-targeting compounds where only one stereoisomer retains high potency . Methodologically, chiral separation techniques (e.g., HPLC with chiral columns) and X-ray crystallography are used to verify stereochemical purity and correlate it with functional assays .
Q. How does Taranabant ((1R,2R)stereoisomer) modulate CB1 receptor signaling, and what experimental approaches validate its inverse agonist activity?
Taranabant binds to the CB1 receptor with high selectivity, stabilizing an inactive conformation to suppress basal signaling. Key validation methods include:
- Radioligand binding assays to measure displacement of agonists like [³H]CP-55,940.
- Functional assays (e.g., cAMP accumulation in CB1-expressing cells) to confirm suppression of constitutive activity.
- In vivo models assessing metabolic effects (e.g., weight loss in diet-induced obesity models), consistent with CB1 inverse agonism .
Q. What are the recommended purity and solubility standards for Taranabant ((1R,2R)stereoisomer) in preclinical studies?
The compound is typically supplied at >98% purity (HPLC-verified) and is soluble in DMSO (100 mg/mL, 193.82 mM). For in vitro studies, stock solutions should be prepared in anhydrous DMSO to avoid hydrolysis, with working concentrations validated via mass spectrometry. Purity thresholds >95% are critical to minimize off-target effects in receptor-binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported clinical development statuses of Taranabant ((1R,2R)stereoisomer)?
Discrepancies exist between sources: some report "Launched" status , while others state "No Development Reported" . To address this:
- Cross-reference patents (e.g., WO 2004048317 A1) for early-phase trial data.
- Consult clinical trial registries (ClinicalTrials.gov ) for terminated or unpublished studies.
- Analyze preclinical toxicity data (e.g., CNS side effects in CB1 inverse agonists) that may explain halted development .
Q. What experimental strategies are optimal for comparing the (1R,2R)stereoisomer with other CB1 modulators (e.g., Rimonabant) in terms of efficacy and off-target effects?
- Head-to-head binding assays using human CB1/CB2 membranes to quantify selectivity ratios.
- Behavioral phenotyping in rodent models to assess anxiolytic vs. anxiogenic effects, which vary among CB1 inverse agonists.
- Transcriptomic profiling (RNA-seq) to identify differential gene regulation patterns between stereoisomers and racemic mixtures .
Q. How does the stereochemical configuration of Taranabant influence its metabolic stability and pharmacokinetic profile?
The (1R,2R) configuration enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Key methods:
- In vitro microsomal assays to compare half-life (t½) of stereoisomers.
- Chiral stability studies under physiological conditions (pH 7.4, 37°C) to assess epimerization risks.
- Pharmacokinetic profiling in rodents to measure bioavailability and brain penetrance, critical for CNS-targeted CB1 modulators .
Q. What mechanistic insights explain the paradoxical role of Taranabant in apoptosis observed in non-canonical studies (e.g., germline cells)?
While Taranabant primarily targets CB1, incidental studies report apoptotic effects in germline and myocardial cells . To investigate:
- Knockout models (CB1⁻/⁻) to isolate CB1-independent pathways.
- Caspase-3/7 activation assays to confirm apoptosis induction.
- Cross-talk analysis with apoptotic regulators (e.g., Bcl-2/Bax) via Western blotting. Contradictory results may arise from off-target interactions or cell-type-specific signaling .
Q. Methodological Challenges
Q. How should researchers design studies to address batch-to-batch variability in stereochemical purity of Taranabant?
- Quality control protocols : Mandate chiral HPLC and NMR for each batch.
- Blinded replicates : Use multiple batches in experimental replicates to control for variability.
- Stability testing : Monitor storage conditions (e.g., -80°C vs. -20°C) to prevent degradation .
Q. What are the best practices for reconciling in vitro potency (e.g., IC₅₀) with in vivo efficacy data for Taranabant?
- Dose-ranging studies : Align in vitro IC₅₀ values with plasma exposure levels (AUC, Cₘₐₓ) in vivo.
- Receptor occupancy assays : Use PET imaging with CB1-specific tracers (e.g., [¹⁸F]FMPEP-d₂) to confirm target engagement.
- Tissue distribution studies : Quantify brain-to-plasma ratios to assess CNS bioavailability .
Propiedades
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.